molecular formula C18H15NO4S2 B2670299 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one CAS No. 306279-38-9

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one

Cat. No. B2670299
M. Wt: 373.44
InChI Key: ZKCAYAPRWQOUJQ-UHFFFAOYSA-N
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Description

The compound “3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one” appears to be a complex organic molecule. It contains several functional groups and rings, including a furan ring, a thiophene ring, a nitrophenyl group, and a ketone group.



Synthesis Analysis

While I couldn’t find specific synthesis methods for this compound, similar compounds have been synthesized using various methods. For instance, amides and esters containing furan rings have been synthesized under microwave-assisted conditions1. The reactions were carried out in a microwave reactor in the presence of effective coupling reagents1.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered rings with one oxygen and sulfur atom, respectively. The nitrophenyl group is a benzene ring with a nitro group (-NO2) attached, and the propan-1-one indicates a three-carbon chain with a ketone functional group at the end.



Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrophenyl group, the furan and thiophene rings, and the ketone group. Each of these groups can undergo specific types of chemical reactions. For example, the nitro group can participate in reduction reactions, while the furan and thiophene rings can undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the polarizable sulfur and oxygen atoms might make this compound somewhat polar, affecting its solubility in different solvents.


Scientific Research Applications

Synthesis and Chemical Properties

  • Research has focused on the synthesis of geminally activated nitro dienes, including compounds like 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one. These compounds are synthesized through the condensation of 3-(furan-2-yl)- and 3-(thiophen-2-yl)prop-2-enals with nitro-substituted CH acids. Their structure is confirmed through NMR and IR spectroscopy, indicating their potential in various chemical applications (Baichurin et al., 2019).

Polymer Chemistry

  • Novel hybrid polymers incorporating thiophenylanilino and furanylanilino backbones with substituted phenyl side groups have been reported. These polymers are synthesized using electrophilic aromatic conditions and demonstrate significant electrochemical activity, indicating their potential in material science and electronics (Baldwin et al., 2008).

Photophysical Studies

  • The absorption and fluorescence characteristics of similar compounds have been recorded in various solvents. This research is crucial for understanding the solvatochromic effects and intramolecular charge transfer interactions, providing insights into their applications in photophysics and molecular electronics (Kumari et al., 2017).

Molecular Structure Analysis

  • Studies on the molecular and solid-state structure of similar compounds, like the 5-(5-nitro furan-2-ylmethylen) variant, have been conducted. These studies, involving techniques like X-ray powder diffraction and density functional theory, contribute to the understanding of intermolecular interactions and the solid-state behavior of such compounds, impacting materials science and crystallography (Rahmani et al., 2017).

Redox Reactions and Ligand Studies

  • Furan and thiophene diarylmethenes, related to 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one, are explored as redox-active ligands for metal centers. This research can impact the development of nontraditional, stoichiometric, and catalytic redox reactions, indicating potential applications in coordination chemistry and catalysis (Curcio et al., 2018).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, handling any chemical compound requires appropriate safety measures, including the use of personal protective equipment and proper ventilation.


Future Directions

The future research directions for this compound would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or possible biological activity.


properties

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-3-(4-nitrophenyl)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S2/c20-16(17-4-2-10-24-17)11-18(25-12-15-3-1-9-23-15)13-5-7-14(8-6-13)19(21)22/h1-10,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCAYAPRWQOUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC(CC(=O)C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(thiophen-2-yl)propan-1-one

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